5-O-Desmethyl donepezil hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H28ClNO3 |

|---|---|

Molecular Weight |

401.9 g/mol |

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-5-hydroxy-6-methoxy-2,3-dihydroinden-1-one;hydrochloride |

InChI |

InChI=1S/C23H27NO3.ClH/c1-27-22-14-20-18(13-21(22)25)12-19(23(20)26)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17;/h2-6,13-14,16,19,25H,7-12,15H2,1H3;1H |

InChI Key |

CNXUHUNDNBXLAQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

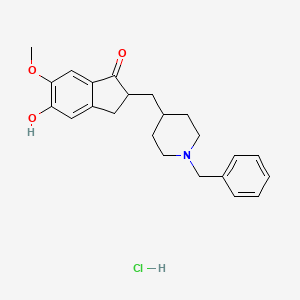

Chemical structure and properties of 5-O-Desmethyl donepezil hydrochloride

[1]

Executive Summary

5-O-Desmethyl donepezil (5-ODD) represents a critical Phase I metabolite of the acetylcholinesterase (AChE) inhibitor donepezil. While often overshadowed by its equipotent isomer, 6-O-desmethyl donepezil, 5-ODD is of significant toxicological interest due to its specific off-target activity profile, particularly regarding hERG channel inhibition.[1]

This guide provides a definitive technical analysis of 5-O-desmethyl donepezil hydrochloride, synthesizing its chemical properties, divergent pharmacological activity, and validated protocols for its synthesis and quantification.[1]

Part 1: Chemical Identity & Structural Analysis[1]

This compound is the hydrochloride salt of the phenol derivative formed by the O-demethylation of donepezil at the 5-position of the indanone ring.

Nomenclature and Identifiers

| Property | Specification |

| Common Name | This compound |

| Synonyms | 5-ODD; M2 metabolite; E2020-M2 |

| IUPAC Name | 2-[(1-benzylpiperidin-4-yl)methyl]-5-hydroxy-6-methoxy-2,3-dihydroinden-1-one hydrochloride |

| CAS Number | 120013-57-2 (Free Base); Salt forms vary by vendor |

| Molecular Formula | C₂₃H₂₇NO₃[1][2] · HCl |

| Molecular Weight | 401.93 g/mol (Salt); 365.47 g/mol (Free Base) |

| SMILES | COc1c(O)cc2c(c1)CC(C2=O)CC3CCN(Cc4ccccc4)CC3.Cl |

Structural Significance

The molecule retains the core pharmacophore of donepezil—the N-benzylpiperidine moiety connected to a dimethoxyindanone system—but loses the methyl group at the 5-position. This seemingly minor modification alters the lipophilicity (LogP) and hydrogen bonding capacity of the molecule, significantly impacting its interaction with the AChE active site gorge compared to the parent drug.

Part 2: Pharmacological Profile[3][4]

Metabolic Pathway

Donepezil undergoes extensive first-pass metabolism in the liver.[1] The formation of 5-ODD is catalyzed primarily by CYP2D6 and CYP3A4 .[1] Unlike the 6-O-desmethyl metabolite, which is formed via a parallel pathway, 5-ODD is further conjugated (glucuronidation) for renal elimination.[1]

Activity & Selectivity: The "Isomer Divergence"

A critical distinction must be made between the 5-O- and 6-O-desmethyl isomers.[1]

-

Acetylcholinesterase (AChE) Inhibition:

-

Donepezil (Parent): Potent inhibitor (IC₅₀ ≈ 6.7–11.6 nM).[3][4][5]

-

6-O-Desmethyl Donepezil: Retains equipotent activity to the parent.

-

5-O-Desmethyl Donepezil: Exhibits reduced potency against AChE compared to the 6-isomer.[1] The loss of the 5-methoxy group disrupts critical hydrophobic interactions within the peripheral anionic site (PAS) of the enzyme.

-

-

hERG Channel Inhibition (Safety Signal):

-

5-O-Desmethyl donepezil is a known inhibitor of the hERG potassium channel with an IC₅₀ of approximately 1.5 µM .[3][4][6][7][8]

-

Implication: While less potent than the parent drug therapeutically, its accumulation (particularly in CYP2D6 poor metabolizers) can contribute to QT prolongation risks.[1] This makes 5-ODD a mandatory analyte in safety pharmacology assessments.

-

Part 3: Synthesis Strategy (De Novo)

Objective: To synthesize high-purity this compound for use as an analytical standard. Rationale: Direct demethylation of donepezil yields a difficult-to-separate mixture of 5-O- and 6-O- isomers.[1] A de novo approach using a pre-functionalized indanone ensures regiochemical purity.

Retrosynthetic Analysis

The target is assembled via an aldol-type condensation between a protected indanone and a piperidine aldehyde.[1]

-

Fragment A: 5-(benzyloxy)-6-methoxy-2,3-dihydro-1H-inden-1-one (Protected Indanone).[1]

Step-by-Step Protocol

Step 1: Aldol Condensation [10][11]

-

Reagents: Dissolve 5-(benzyloxy)-6-methoxy-1-indanone (1.0 eq) and 1-benzylpiperidine-4-carbaldehyde (1.1 eq) in THF.

-

Catalyst: Add Lithium Diisopropylamide (LDA) or KOH (mild condition) at -78°C or room temperature, respectively.

-

Mechanism: The base enolizes the indanone at the C2 position, which attacks the aldehyde.[1]

-

Dehydration: Acidic workup (p-TsOH, reflux in toluene) promotes elimination of water to form the enone intermediate: 2-[(1-benzylpiperidin-4-yl)methylidene]-5-(benzyloxy)-6-methoxyindan-1-one.[1]

Step 2: Hydrogenation (Reduction)

-

Reagents: Dissolve the enone intermediate in MeOH/THF.

-

Catalyst: Pd/C (10% w/w).

-

Condition: Hydrogen atmosphere (1-3 atm), RT, 4 hours.

-

Outcome: This step reduces the exocyclic double bond and simultaneously removes the benzyl protecting group (hydrogenolysis) to liberate the free phenol.[1]

-

Note: If the benzyl group is stable under the chosen conditions, a separate deprotection step (H₂/Pd or BBr₃) may be required.

-

Step 3: Salt Formation

-

Procedure: Dissolve the free base in minimal anhydrous ethanol.

-

Acidification: Add 1.1 eq of HCl in diethyl ether or dioxane dropwise at 0°C.

-

Isolation: Precipitate the hydrochloride salt with diethyl ether, filter, and dry under vacuum.

Part 4: Analytical Characterization

Method: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Application: Quantification in human plasma.[1]

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry Parameters (MRM)

Differentiation from the 6-O-isomer relies on chromatographic separation, as they share the same parent mass.[1]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 5-O-Desmethyl Donepezil | 366.2 [M+H]⁺ | 91.1 (Tropylium) | 35 |

| Donepezil (Parent) | 380.2 [M+H]⁺ | 91.1 | 35 |

| Internal Standard (D5) | 371.2 [M+H]⁺ | 91.1 | 35 |

Note: The product ion 91.1 corresponds to the benzyl group, a common fragment for this class. Unique fragments (e.g., loss of the dimethoxy/hydroxy-indanone moiety) should be used for confirmation if co-elution occurs.

Part 5: Visualization

The following diagram illustrates the metabolic origin of 5-O-desmethyl donepezil and its divergence from the active 6-O-desmethyl pathway.

Caption: Metabolic divergence of Donepezil. Note the parallel formation of the equipotent 6-O-desmethyl metabolite (green) and the toxicologically relevant 5-O-desmethyl metabolite (red).

References

-

Metabolic Profile & Enzymes

-

Drug Metabolism and Disposition.[1] "Identification of Donepezil Metabolites in Human Plasma."

-

-

hERG Inhibition Data

-

MedChemExpress. "5-O-Desmethyl donepezil Product Information & Biological Activity."[1]

-

-

Analytical Methodology

-

Journal of Chromatography B. "Simultaneous determination of donepezil and its metabolites in human plasma by LC-MS/MS."

-

-

Synthesis & Structure

-

PubChem Compound Summary. "5-O-Desmethyl Donepezil."[1]

-

Sources

- 1. klivon.com [klivon.com]

- 2. veeprho.com [veeprho.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 5-O-Desmethyl donepezil | i-FAB [i-fab.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. scispace.com [scispace.com]

- 11. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological activity of 5-O-Desmethyl donepezil vs Donepezil

An In-Depth Technical Guide to the Comparative Pharmacological Activity of Donepezil and its Metabolite, 5-O-Desmethyl Donepezil

Introduction

Alzheimer's disease (AD) presents a formidable challenge in neurodegenerative medicine, characterized by a progressive decline in cognitive function.[1] A central tenet in the symptomatic treatment of AD is the cholinergic hypothesis, which posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients.[1][2] Donepezil, marketed under the brand name Aricept among others, is a cornerstone therapy for AD that operates on this principle.[2][3] It functions as a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the degradation of ACh in the synaptic cleft.[3][4] By inhibiting AChE, donepezil elevates ACh levels, thereby enhancing cholinergic neurotransmission.

Upon administration, donepezil undergoes extensive metabolism in the liver, leading to the formation of several metabolites.[5][6] Understanding the pharmacological profile of these metabolites is critical for a comprehensive assessment of the drug's overall in vivo activity, safety, and potential for drug-drug interactions. Two major metabolites resulting from O-demethylation are 5-O-desmethyl donepezil and 6-O-desmethyl donepezil.[7] While the activity of the 6-O-desmethylated form is well-documented, the pharmacological contribution of 5-O-desmethyl donepezil is less clear. This guide provides a detailed, evidence-based comparison of the pharmacological activities of the parent drug, donepezil, and its 5-O-desmethyl metabolite, designed for researchers, scientists, and drug development professionals.

Pharmacokinetics and Metabolic Fate of Donepezil

The clinical efficacy and safety profile of a drug are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) characteristics. Donepezil is well-absorbed orally, with a bioavailability of approximately 100%, reaching peak plasma concentrations in 3 to 4 hours.[3] It is highly protein-bound in plasma (~96%), primarily to albumin and alpha1-acid glycoprotein, and readily crosses the blood-brain barrier to exert its effects within the central nervous system.[3][5] The drug has a notably long elimination half-life of about 70 hours, which allows for once-daily dosing and results in steady-state concentrations being reached within 15 to 21 days.[2][8]

Metabolism is the primary route of elimination for donepezil. The process occurs extensively in the liver, mediated principally by the cytochrome P450 isoenzymes CYP2D6 and CYP3A4, followed by glucuronidation.[4][5][9] This biotransformation yields four major metabolites, two of which have been reported to be pharmacologically active.[6] The main metabolic pathways include O-demethylation, hydroxylation, N-oxidation, and hydrolysis.[4][10] Following a radiolabeled dose of donepezil, approximately 57% of radioactivity is recovered in the urine and 15% in the feces, with about 17% of the dose excreted as unchanged donepezil in the urine.[5][11]

Caption: Contribution to Central AChE Inhibition.

Experimental Protocols

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a standard colorimetric method for determining the AChE inhibitory activity of test compounds.

-

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine as the enzyme hydrolyzes acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

-

Materials:

-

Acetylcholinesterase (e.g., from electric eel or human erythrocytes)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

DTNB (Ellman's Reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compounds (Donepezil, 5-O-Desmethyl Donepezil) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate and plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the phosphate buffer.

-

In a 96-well plate, add 25 µL of each test compound dilution. For control wells (100% activity), add 25 µL of buffer.

-

Add 50 µL of DTNB solution (e.g., 3 mM) to all wells.

-

Add 25 µL of AChE enzyme solution to all wells and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution (e.g., 15 mM).

-

Immediately begin monitoring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

-

Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

-

Workflow: Quantification of Donepezil and Metabolites in Plasma

Caption: HPLC Workflow for Plasma Sample Analysis. [12]

Conclusion

The pharmacological activity of donepezil is well-characterized and is primarily driven by the parent molecule's potent and selective inhibition of acetylcholinesterase within the central nervous system. Its major metabolite, 5-O-desmethyl donepezil, is present at low concentrations in plasma and, according to the best available evidence, does not contribute significantly to the AChE inhibition that underlies the drug's therapeutic effect in Alzheimer's disease. While it exhibits off-target activity at the hERG channel, its low systemic exposure likely mitigates the clinical risk. This analysis underscores the importance of a comprehensive metabolic and pharmacodynamic evaluation in drug development, confirming that for donepezil, the parent drug is the principal active entity responsible for its clinical efficacy.

References

- HI-Eisai Pharmaceutical Inc. Pharmacokinetics.

- Longdom Publishing. (n.d.). Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications.

- (n.d.). Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses.

- ClinPGx. (n.d.). donepezil.

- Taylor & Francis. (2014, April 30). Pharmacokinetic and pharmacodynamic evaluation of donepezil for the treatment of Alzheimer's disease.

- Benchchem. (n.d.). A Comparative Pharmacological Review of Donepezil and its Metabolites for Alzheimer's Disease.

- Wikipedia. (n.d.). Donepezil.

- National Institutes of Health. (n.d.). Donepezil. PubChem.

- National Center for Biotechnology Information. (2023, August 17). Donepezil. In StatPearls.

- ResearchGate. (2025, August 7). Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease.

- PubMed. (2016, February 15). Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease.

- National Institutes of Health. (n.d.). 5-O-Desmethyl Donepezil. PubChem.

- ResearchGate. (n.d.). In vitro and In vivo metabolic pathways of donepezil in human.

- Royal Society of Chemistry. (n.d.). Donepezil-based rational design of N-substituted quinazolinthioacetamide candidates as potential acetylcholine esterase inhibitors for the treatment of Alzheimer's disease: in vitro and in vivo studies.

- Wolfe Labs. (n.d.). 5-O-Desmethyl donepezil.

- PubMed. (2007, April 15). In vitro and in vivo evaluation of donepezil-sustained release microparticles for the treatment of Alzheimer's disease.

- PubMed. (2000, October 15). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro.

- ResearchGate. (2026, February 9). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butylcholinesterase in vitro | Request PDF.

- DergiPark. (2024, April 23). Comparison of In Silico AChE Inhibitory Potentials of Some Donepezil Analogues.

- (2013, January 24). Donepezil hydrochloride 5 mg film-coated tablets - Summary of Product Characteristics.

- (2020, July 27). Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature.

- SciELO. (n.d.). Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity.

- PMC. (n.d.). The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents.

Sources

- 1. scielo.br [scielo.br]

- 2. Donepezil - Wikipedia [en.wikipedia.org]

- 3. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. hcpcorner.hieisai.com.ph [hcpcorner.hieisai.com.ph]

- 6. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. assets.hpra.ie [assets.hpra.ie]

- 12. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Metabolic Pathway of Donepezil to 5-O-Desmethyl Metabolite

This technical guide details the metabolic conversion of Donepezil (Aricept) to its 5-O-desmethyl metabolite (M2).[1][2][3] It is designed for researchers and drug development professionals, focusing on the mechanistic enzymology, analytical separation of regioisomers, and pharmacogenetic implications.

Executive Summary

Donepezil is a reversible acetylcholinesterase (AChE) inhibitor widely used for Alzheimer’s disease.[1][2][4] Its pharmacokinetic profile is heavily influenced by hepatic metabolism, primarily via the Cytochrome P450 system.[5] While the 6-O-desmethyl metabolite (M1) is the major active circulating species, the 5-O-desmethyl metabolite (M2) represents a critical alternative pathway (approx. 7% of plasma radioactivity).[1][2]

Accurate profiling of the 5-O-desmethyl congener is technically demanding due to its isomeric identity with the 6-O form.[1][2] This guide provides the specific enzymatic mechanisms and a validated LC-MS/MS workflow to resolve these regioisomers, ensuring precise metabolic stability assessment and pharmacokinetic (PK) modeling.

Chemical Basis & Enzymology[2][6]

The Substrate: Donepezil

The metabolic lability of Donepezil resides in the dimethoxyindanone moiety. The molecule contains two methoxy groups at positions 5 and 6.[3][6][7][8]

-

Chemical Name: 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one.[1][2]

-

Metabolic Target: The O-methyl groups are targets for oxidative O-dealkylation.[1][2]

The Reaction Mechanism: O-Demethylation

The conversion to 5-O-desmethyl donepezil is a classic CYP450-mediated O-dealkylation.[1][2]

-

Hydrogen Abstraction: The high-valent iron-oxo species (

) of the P450 heme abstracts a hydrogen atom from the 5-methoxy methyl group ( -

Radical Rebound: The resulting carbon radical rapidly recombines with the hydroxyl radical to form a hemiacetal intermediate (

).[1][2] -

Collapse: The unstable hemiacetal spontaneously collapses, releasing formaldehyde (

) and the 5-O-desmethyl phenol .[1][2]

Enzyme Specificity & Regioselectivity[1][2]

-

Primary Catalyst: CYP2D6 is the dominant enzyme driving O-demethylation.[1][2]

-

Secondary Catalyst: CYP3A4 contributes but is less selective for this specific transformation.[1][2]

-

Regioselectivity: The 6-position is sterically more accessible or electronically more favorable for the enzyme active site, making 6-O-desmethyl (M1) the major product.[1][2] The 5-O-desmethyl (M2) is the minor product.[1][2]

-

Note: The ratio of M1:M2 is a critical biomarker for CYP2D6 activity vs. steric constraints within the binding pocket.

-

Pathway Visualization

The following diagram illustrates the bifurcation of Donepezil metabolism into its isomeric desmethyl forms.

Figure 1: Bifurcation of Donepezil metabolism via CYP2D6/3A4.[1][2] M1 (6-O) is preferred over M2 (5-O).[1][2]

Experimental Workflow: Isolation & Detection

Distinguishing 5-O-desmethyl from 6-O-desmethyl donepezil requires high-resolution chromatography because they share the same precursor and product ions in mass spectrometry.[1][2]

Sample Preparation (Liquid-Liquid Extraction)

Direct protein precipitation often yields dirty baselines for minor metabolites.[1][2] Liquid-Liquid Extraction (LLE) is the gold standard for this pathway.[1][2]

-

Aliquot: Transfer 250 µL of plasma/microsomal incubate to a clean tube.

-

Internal Standard: Add 20 µL of Donepezil-d7 or Disopyramide.

-

Extraction Solvent: Add 1.5 mL of Ethyl Acetate:n-Hexane (30:70 v/v) .

-

Why: This non-polar mixture selectively extracts the lipophilic parent and desmethyl metabolites while leaving polar matrix interferences behind.

-

-

Agitation: Vortex vigorously for 5 minutes.

-

Separation: Centrifuge at 5,000 rpm for 5 minutes at 4°C.

-

Concentration: Transfer the organic (upper) layer to a fresh vial and evaporate to dryness under nitrogen at 45°C.

-

Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (Acetonitrile:Ammonium Formate).

LC-MS/MS Analytical Method

The separation of isomers M1 and M2 is achieved via retention time (

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Cadenza CD-C18 or Phenomenex Luna C18), 3 µm, 100 x 2.0 mm.[1]

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid (pH ~3-5).[1][2]

-

Gradient: Isocratic elution (typically 30-40% B) or a shallow gradient is preferred to maximize resolution between isomers.[1][2]

Mass Spectrometry (ESI+) Parameters:

| Analyte | Precursor Ion ( | Product Ion ( | Retention Order (Typical)* |

| Donepezil | 380.2 | 91.1 | Late Eluter |

| 6-O-Desmethyl (M1) | 366.2 | 91.1 | Elutes First (e.g., 7.6 min) |

| 5-O-Desmethyl (M2) | 366.2 | 91.1 | Elutes Second (e.g., 7.9 min) |

*Note: Retention order must be experimentally verified with authentic standards as it depends on column chemistry. M1 typically elutes before M2 on standard C18 phases.[1]

Validated Workflow Diagram

Figure 2: Step-by-step extraction and detection workflow for Donepezil metabolites.

Clinical & Pharmacogenetic Implications[4][12][13][14]

The CYP2D6 Polymorphism Effect

Since CYP2D6 is the primary enzyme for O-demethylation, genetic polymorphisms significantly alter the ratio of Donepezil to its 5-O-desmethyl metabolite.[1][2]

-

Poor Metabolizers (PM): Patients with inactive CYP2D6 (e.g., 4/4 genotype) exhibit reduced formation of both 5-O and 6-O metabolites.[1][2] This leads to accumulation of the parent drug, potentially increasing cholinergic side effects (nausea, bradycardia).

-

Ultra-Rapid Metabolizers (UM): May clear Donepezil too quickly, leading to sub-therapeutic levels, although the active nature of the 6-O metabolite mitigates this slightly.

Activity Profile[2][15]

-

6-O-Desmethyl: Retains significant AChE inhibitory activity (comparable to parent).[1][2]

-

5-O-Desmethyl: While structurally similar, its binding affinity and clinical contribution are considered minor compared to the 6-O isomer.[1][2] However, in PM patients, the lack of this clearance pathway contributes to the overall rise in parent drug exposure.

References

-

Mano, Y. et al. (2016).[1][3] Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC–MS-MS.[1][2][3][6][7][8] Journal of Chromatographic Science, 54(7), 1163–1169.

-

Noetzli, M. & Eap, C.B. (2013).[11] Pharmacodynamic, Pharmacokinetic and Clinical Profiles of Donepezil.[11][12] Clinical Pharmacokinetics, 52, 225–235.

-

Kim, K.A. et al. (2011).[2] A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-O-desmethyl donepezil in human plasma.[1][2][7][10][13] Biomedical Chromatography, 25(8), 943-951.[1]

-

DailyMed. (2023).[1][2] Donepezil Hydrochloride Tablet - Label Information. U.S. National Library of Medicine.[2] [1]

-

Matsui, K. et al. (1999).[14] In vitro metabolism of donepezil (E2020) in human liver microsomes. Xenobiotica, 29(2), 151-161.[1]

Sources

- 1. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-O-Desmethyl Donepezil | C23H27NO3 | CID 11503234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. assets.hpra.ie [assets.hpra.ie]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Gene Polymorphisms Affecting the Pharmacokinetics and Pharmacodynamics of Donepezil Efficacy [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Molecular weight and formula of 5-O-Desmethyl donepezil HCl

Topic: Molecular Weight and Formula of 5-O-Desmethyl Donepezil HCl Content Type: Technical Reference Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

A Critical Metabolite and Impurity Standard in Alzheimer’s Therapeutics

Executive Summary

5-O-Desmethyl donepezil (5-ODD) represents a significant Phase I metabolite of Donepezil (Aricept), the acetylcholinesterase (AChE) inhibitor widely prescribed for Alzheimer’s disease. While often overshadowed by its pharmacologically equipotent isomer, 6-O-desmethyl donepezil, the 5-O-desmethyl variant is critical in bioanalytical profiling and safety pharmacology.

Unlike the 6-O isomer, 5-ODD exhibits negligible AChE inhibitory potency in vivo but retains significant affinity for the hERG potassium channel (

Physicochemical Characterization

The following data establishes the core identity of the hydrochloride salt form, typically used as a stable reference standard in HPLC/MS workflows.

Table 1: Chemical Identity & Properties

| Property | Data | Technical Notes |

| Chemical Name | 5-O-Desmethyl donepezil hydrochloride | Hydrochloride salt of the phenolic metabolite. |

| IUPAC Name | 2-[(1-benzylpiperidin-4-yl)methyl]-5-hydroxy-6-methoxy-2,3-dihydroinden-1-one hydrochloride | Characterized by the demethylation at the 5-position of the indanone ring. |

| CAS Number | 120013-57-2 (Free Base) | Note: Specific CAS for the HCl salt is often not indexed separately; refer to Free Base CAS for regulatory searches. |

| Molecular Formula | Free Base: | |

| Molecular Weight | 401.93 g/mol | Free Base: 365.47 g/mol |

| Appearance | Off-white to pale yellow solid | Hygroscopic; store at -20°C under inert atmosphere. |

| Solubility | DMSO (>10 mg/mL), Methanol | Limited solubility in aqueous buffers without pH adjustment. |

| pKa | ~8.9 (Piperidine nitrogen) | Basic center facilitates salt formation. |

Metabolic Pathway & Biological Context[1]

Donepezil undergoes extensive first-pass metabolism in the liver, primarily mediated by CYP2D6 and CYP3A4.[1] The regioselectivity of O-demethylation is a key determinant of pharmacological outcome.

Mechanism of Formation

The parent compound contains two methoxy groups on the indanone ring.

-

6-O-Demethylation: Produces the major active metabolite (equipotent to Donepezil).

-

5-O-Demethylation: Produces the minor metabolite (5-ODD).

-

Conjugation: Both phenols are rapidly glucuronidated for renal excretion.

Visualization: Donepezil Metabolic Cascade

The following diagram illustrates the divergence between the active 6-O and the safety-relevant 5-O pathways.

Figure 1: Divergent metabolic pathways of Donepezil mediated by Cytochrome P450 enzymes.

Synthesis & Isolation Strategies

For research and validation purposes, relying solely on metabolic isolation is inefficient due to low yields. Two primary chemical routes are employed to generate high-purity 5-O-Desmethyl donepezil HCl.

Strategy A: Non-Selective Demethylation (The "Quick" Route)

Using boron tribromide (

-

Pros: Uses readily available parent drug.

-

Cons: Requires tedious chromatographic separation (preparative HPLC) to resolve the regioisomers, which have very similar retention times.

Strategy B: De Novo Synthesis (The "Clean" Route)

This self-validating protocol builds the molecule from pre-functionalized precursors, ensuring the hydroxyl group is fixed at the 5-position before the final coupling.

Protocol Steps:

-

Precursor Selection: Start with 5-benzyloxy-6-methoxy-1-indanone . The benzyl group acts as a protecting group for the 5-hydroxyl.

-

Condensation: React with N-benzyl-4-piperidinecarboxaldehyde under basic aldol condensation conditions.

-

Reduction: Hydrogenation (Pd/C) of the exocyclic double bond and the ketone (if desired, though Donepezil retains the ketone).

-

Deprotection: Catalytic hydrogenolysis removes the benzyl protecting group at the 5-position, yielding the free phenol.

-

Salt Formation: Dissolve the free base in anhydrous ethanol and treat with HCl/Ether to precipitate the hydrochloride salt.

Figure 2: Targeted de novo synthesis ensuring regiochemical purity of the 5-O isomer.

Analytical Protocols

To validate the identity of 5-O-Desmethyl donepezil HCl, the following analytical conditions are recommended. These protocols distinguish the 5-O isomer from the 6-O isomer and the parent drug.

High-Performance Liquid Chromatography (HPLC)[2][3]

-

Column: C18 Reverse Phase (e.g., Inertsil ODS-3,

mm, 5 -

Mobile Phase:

-

A: Phosphate Buffer (pH 2.5) + 0.1% Triethylamine.

-

B: Acetonitrile.[2]

-

Isocratic Ratio: 60:40 (Buffer:ACN).

-

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

UV: 271 nm (Primary).

-

Fluorescence: Ex 320 nm / Em 380 nm (High sensitivity for biological matrices).

-

-

Retention Logic: The 5-O-desmethyl metabolite is more polar than Donepezil due to the free hydroxyl group, resulting in a shorter retention time (

relative to Parent).

Mass Spectrometry (LC-MS/MS)[4]

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Precursor Ion:

m/z. -

Key Transitions (MRM):

- (Benzyl tropylium ion - Quantifier).

- (Indanone core fragment - Qualifier).

NMR Validation (400 MHz, DMSO- )

-

Diagnostic Shift: Look for the disappearance of one methoxy singlet (

ppm) compared to Donepezil (which has two methoxy peaks). The appearance of a phenolic hydroxyl proton (

Safety Pharmacology: The hERG Liability

While 5-O-Desmethyl donepezil is not the primary driver of therapeutic efficacy, it is relevant to safety.

-

hERG Inhibition:

.[3] -

Clinical Relevance: This potency is comparable to the parent drug (

). Accumulation of this metabolite in patients with renal impairment (due to reduced glucuronidation clearance) could theoretically exacerbate QT prolongation risks.

References

-

Metabolic Profiling: Matsui, K., et al. (1999). "Metabolism of donepezil hydrochloride in man." Xenobiotica, 29(10).

-

hERG Pharmacology: Hahn, S. J., et al. (2015). "Effects of donepezil on hERG potassium channels." Brain Research, 1599, 42-51.

-

Analytical Methodology: Padrini, R., et al. (2016).[2] "Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil... by a Novel HPLC Method." Therapeutic Drug Monitoring, 38(2).

-

Chemical Data: PubChem Compound Summary for CID 11503234, 5-O-Desmethyl Donepezil.[4]

-

Synthesis Reference: Gaonkar, S. L., et al. (2017).[5] "Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil." Asian Journal of Chemistry, 29(9).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-O-Desmethyl donepezil | i-FAB [i-fab.org]

- 4. 5-O-Desmethyl Donepezil | C23H27NO3 | CID 11503234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Technical Guide: Role of 5-O-Desmethyl Donepezil in Acetylcholinesterase Inhibition

This guide provides a technical analysis of 5-O-Desmethyl donepezil , a specific metabolite of the Alzheimer’s drug Donepezil (Aricept).[1][2] It focuses on the pharmacological divergence between this metabolite and its isomer, 6-O-Desmethyl donepezil, highlighting the structural mechanisms of acetylcholinesterase (AChE) inhibition and clinical implications for drug monitoring.

Executive Summary: The "Methoxy Switch"

In the pharmacodynamics of Donepezil, a critical structure-activity relationship (SAR) exists at the indanone moiety. While the parent compound is a potent acetylcholinesterase (AChE) inhibitor (

-

6-O-Desmethyl donepezil : Retains high affinity for AChE, functioning as an active metabolite that contributes to therapeutic efficacy.

-

5-O-Desmethyl donepezil (5DD) : Exhibits negligible to no significant AChE inhibitory activity .[3]

This guide explores the structural basis for this loss of activity, the metabolic pathways governing its formation, and the experimental protocols required to isolate and assay this specific metabolite in a research setting.

Molecular Characterization & Metabolic Pathway

Donepezil is metabolized in the liver primarily by CYP2D6 and CYP3A4 .[4][5] The O-demethylation process occurs at either the 5- or 6-position of the dimethoxyindanone ring.

Physicochemical Properties

| Property | Donepezil (Parent) | 5-O-Desmethyl Donepezil | 6-O-Desmethyl Donepezil |

| Molecular Formula | |||

| Molecular Weight | 379.5 g/mol | 365.47 g/mol | 365.47 g/mol |

| LogP (Predicted) | ~4.0 | ~3.6 | ~3.6 |

| AChE Inhibition ( | 5.7 - 10 nM | > 1000 nM (Inactive) | ~10 - 15 nM (Active) |

| hERG Inhibition ( | ~1.0 µM | ~1.5 µM | ~1.0 µM |

Metabolic Bifurcation Diagram

The following diagram illustrates the competitive metabolic pathways. Note that while 6-O-desmethyl contributes to efficacy, 5-O-desmethyl contributes primarily to clearance and potential off-target cardiac risk (hERG inhibition) without therapeutic benefit.

Caption: Metabolic bifurcation of Donepezil. The 6-O pathway preserves activity, while the 5-O pathway leads to pharmacological inactivation.

Pharmacodynamics: Mechanism of Inactivation

To understand why 5-O-desmethyl donepezil is inactive, one must examine the binding mode of the parent compound within the AChE active site.

The Binding Mode (Parent)

Donepezil acts as a dual-binding site inhibitor :

-

Catalytic Anionic Site (CAS): The N-benzylpiperidine moiety penetrates deep into the gorge, interacting with Trp86.

-

Peripheral Anionic Site (PAS): The dimethoxyindanone moiety stacks against Trp286 at the gorge entrance.

The Structural Defect in 5-O-Desmethyl

The inactivity of the 5-O-desmethyl metabolite suggests that the methoxy group at position 5 is critical for the PAS interaction.

-

Loss of Hydrophobic Contact: The 5-methoxy group provides essential van der Waals contact with the aromatic residues in the PAS (Trp286, Tyr72). Converting this to a hydroxyl group (-OH) reduces the lipophilic surface area required for

-stacking stability. -

Desolvation Penalty: The exposed hydroxyl group at position 5 likely incurs a high desolvation penalty. For the indanone ring to stack against Trp286, water molecules must be stripped away. The polar -OH group holds onto water more tightly than the -OCH3 group, making binding energetically unfavorable.

-

Contrast with 6-Position: The 6-methoxy group appears more solvent-exposed or less critical for the primary stacking interaction, allowing the 6-O-desmethyl metabolite to retain near-parent potency.

Experimental Protocols

Synthesis & Isolation

Because 5-O-desmethyl donepezil is a minor metabolite, it is difficult to isolate in sufficient quantities from biological matrices. For research purposes, de novo synthesis or commercial standards are required.

Protocol for Chemical Verification (HPLC-MS/MS):

-

Objective: To distinguish 5-O from 6-O isomers in plasma or brain tissue.

-

Column: C18 Reverse Phase (e.g., X-Terra RP8 or equivalent).

-

Mobile Phase: Acetonitrile (85%) : 1% Acetic Acid (15%).[2]

-

Detection: Tandem Mass Spectrometry (MS/MS) is preferred over UV/Fluorescence due to the low abundance of 5-O-desmethyl (often <1 ng/mL in plasma).

-

Transition Monitoring: Monitor specific fragmentation patterns. While parent masses are identical (

366), retention times will differ due to the polarity shift of the hydroxyl position.

Modified Ellman’s Assay for Specificity

To confirm the inactivity of 5-O-desmethyl donepezil, a comparative inhibition assay is required.

Reagents:

-

Enzyme: Recombinant Human AChE (rhAChE) or Electrophorus electricus AChE.

-

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

-

Buffer: 0.1 M Sodium Phosphate, pH 8.0.

Workflow:

-

Preparation: Dissolve Donepezil, 5-O-desmethyl, and 6-O-desmethyl standards in DMSO. Prepare serial dilutions (

M to -

Incubation: Add 10 µL of inhibitor solution to 150 µL of Buffer + 20 µL of AChE solution. Incubate at 25°C for 15 minutes. Critical: This pre-incubation allows the inhibitor to equilibrate with the PAS/CAS sites.

-

Reaction: Add 20 µL of ATCh/DTNB mixture to initiate the reaction.

-

Measurement: Monitor absorbance at 412 nm for 5 minutes (kinetic mode).

-

Analysis: Plot % Inhibition vs. Log[Concentration].

-

Expected Result: Donepezil and 6-O-desmethyl will show sigmoidal curves with

nM. -

5-O-Desmethyl Result: Should show a flat line or only weak inhibition at high micromolar concentrations (

nM).

-

Clinical & Safety Implications

While 5-O-desmethyl donepezil does not contribute to the anti-dementia effect, it is not biologically inert.

-

hERG Inhibition (Cardiac Risk): Research indicates that 5-O-desmethyl donepezil inhibits the hERG potassium channel with an

(~1.5 µM) comparable to the parent drug.[6]-

Implication: In patients with CYP2D6 polymorphisms (Ultra-Rapid Metabolizers) who generate higher levels of metabolites, the accumulation of 5-O-desmethyl could theoretically contribute to QT prolongation without providing additional cognitive benefit.

-

-

PET Imaging Artifacts: Radiolabeled studies using

-5-methoxy-donepezil must account for metabolism. If the label is on the 5-methoxy group, O-demethylation results in the loss of the radioactive signal (excreted as

References

-

Metabolic Profile & Activity: BenchChem. "6-O-Desmethyl donepezil hydrochloride." (Comparison of 5-O and 6-O activity).

-

Pharmacokinetics: Health Products Regulatory Authority (HPRA). "Summary of Product Characteristics - Aricept." (Lists 5-O-desmethyl as a minor metabolite).

-

hERG Inhibition: National Institutes of Health (NIH). "QT interval prolongation and Torsades de Pointes with donepezil." (Confirms hERG activity of 5-O metabolite).

-

Analytical Methods: ResearchGate. "Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil... by a Novel HPLC Method." (Methodology for separating isomers).

-

Binding Mechanism: Tocris Bioscience. "Donepezil hydrochloride Biological Activity." (Parent compound binding data).

Sources

An In-Depth Technical Guide to the Toxicology Profile of Donepezil Metabolite 5-O-Desmethyl Donepezil

Executive Summary

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, undergoes extensive hepatic metabolism, yielding a complex profile of metabolites. Among these, 5-O-Desmethyl Donepezil (5DD) is a notable product of O-demethylation. This guide provides a comprehensive analysis of the current state of knowledge regarding the toxicological profile of 5DD. While direct, specific toxicological studies on isolated 5-O-Desmethyl Donepezil are not extensively documented in publicly available literature, a robust understanding can be synthesized by examining its pharmacokinetic properties, its relative abundance, and the broader toxicological profile of the parent compound, Donepezil. This document integrates data from metabolic, pharmacokinetic, and preclinical studies to offer a scientifically grounded perspective for researchers and drug development professionals.

Introduction: The Metabolic Fate of Donepezil

Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), which functions by increasing the availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.[1] Its efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. Upon oral administration, Donepezil is well-absorbed and extensively metabolized in the liver, primarily by Cytochrome P450 (CYP) isoenzymes CYP2D6 and CYP3A4, with minor contributions from CYP1A2.[2]

The metabolism proceeds through four primary pathways:

This intricate biotransformation process results in several metabolites, including two that are known to be pharmacologically active: 6-O-desmethyl donepezil (6DD) and donepezil-N-oxide (DNox).[5][6][7] The focus of this guide, 5-O-Desmethyl Donepezil (5DD), is a product of O-dealkylation.[2][8] It is one of the four major metabolites, although its own pharmacological activity remains uncharacterized.[6][7]

Figure 1. Simplified metabolic pathway of Donepezil.

Pharmacokinetics and Known Biological Activity of 5-O-Desmethyl Donepezil

Understanding the toxicological potential of a metabolite begins with its pharmacokinetics—how much is present, and for how long.

Plasma Concentrations

Following administration of radiolabeled Donepezil, the parent drug remains the most abundant circulating compound. However, its metabolites are present in significant quantities. 5-O-Desmethyl Donepezil and its subsequent glucuronide conjugate account for approximately 7% and 3% of the recovered dose in urine, respectively.[9][10]

A study involving 54 patients with Alzheimer's disease on stable Donepezil treatment (10 mg/day) revealed highly variable plasma concentrations among individuals. The concentration ranges for Donepezil and its metabolites provide critical context for exposure levels.[6][7]

| Compound | Plasma Concentration Range (ng/mL) | Known Activity |

| Donepezil (Parent Drug) | 10 - 106 | Active |

| 5-O-Desmethyl Donepezil (5DD) | 0.07 - 2.8 | Unknown[6][7] |

| 6-O-Desmethyl Donepezil (6DD) | 1.2 - 36 | Active[5][11][12] |

| Donepezil-N-Oxide (DNox) | 0.5 - 45.4 | Active[6][7][12] |

| Table 1: Comparative plasma concentrations of Donepezil and its major metabolites in patients.[6][7] |

As shown, the plasma concentrations of 5DD are considerably lower than those of the parent drug and the other two major active metabolites, 6DD and DNox.[6][7] This lower systemic exposure is a key factor in assessing its likely contribution to the overall toxicological profile of Donepezil.

Biological Activity

While 6-O-desmethyl donepezil (6DD) is known to inhibit acetylcholinesterase to a similar extent as the parent drug, the pharmacological activity of 5-O-desmethyl donepezil (5DD) is currently reported as unknown.[5][6][7][11] This lack of known biological activity, combined with its low plasma concentration, suggests that 5DD is unlikely to be a major contributor to either the therapeutic effects or the primary (cholinergic) adverse effects of Donepezil.

Inferred Toxicological Profile

Direct toxicological assessments of 5-O-Desmethyl Donepezil are scarce. Therefore, its safety profile must be inferred from the extensive clinical and preclinical data available for Donepezil. The body's exposure is to a composite of the parent drug and its metabolites; thus, the established safety profile of Donepezil inherently includes the effects of 5DD.

General Toxicology (Inferred from Parent Drug)

The adverse effects of Donepezil are predominantly linked to its primary pharmacological action—the enhancement of cholinergic activity. These effects are generally mild and transient.[11][13]

-

Gastrointestinal Effects: The most common adverse events include nausea, diarrhea, and vomiting.[11][13][14] These are predictable consequences of increased cholinergic activity in the gastrointestinal tract.

-

Cardiovascular Effects: Due to its vagotonic properties, Donepezil can cause bradycardia and, in rare cases, heart block.[1]

-

Central Nervous System Effects: Insomnia and abnormal dreams have been reported.[14]

-

Overdose: A cholinergic crisis may occur in cases of overdose, characterized by severe nausea, vomiting, diaphoresis, and bradycardia.[15]

Given that 5DD has no known AChE inhibitory activity and is present at low concentrations, its contribution to these mechanism-based toxicities is likely minimal.

Hepatotoxicity and the Role of Reactive Metabolites

While generally considered safe with no association with hepatotoxicity in major clinical trials, rare cases of drug-related liver injury have been reported post-marketing.[3][4][7] This has led to investigations into the potential formation of reactive metabolites during Donepezil's biotransformation.

Recent research has suggested that the metabolism of Donepezil, mediated by CYP3A4, can lead to the formation of a reactive quinone methide intermediate.[16] This reactive species can be trapped by glutathione (GSH), and the resulting GSH conjugate has been detected in the bile of rats administered Donepezil.[16] The formation of such reactive intermediates is a known mechanism for idiosyncratic drug-induced liver injury.

While this research focused on the formation of 6-O-desmethyl DNP (M1) leading to the quinone methide, it highlights a potential pathway for toxicity that is not related to cholinergic activity.[16] The demethylation process at the 5-O position to form 5DD could, in theory, be part of a similar bioactivation pathway, but this has not been specifically investigated. The primary route for detoxification of 5DD appears to be glucuronidation, a common Phase II reaction that facilitates excretion.[9][10]

Key Experimental Methodologies

The characterization of metabolites like 5-O-Desmethyl Donepezil relies on robust and validated experimental systems.

Protocol: In Vitro Metabolism using Liver Microsomes

This methodology is fundamental for identifying metabolic pathways and potential reactive intermediates in a controlled environment.

-

Preparation: Human, rat, or mouse liver microsomes are prepared and quantified for protein content.

-

Incubation Mixture: A reaction mixture is prepared in a buffer (e.g., potassium phosphate) containing liver microsomes, the substrate (Donepezil), and a cofactor-regenerating system (e.g., NADPH, glucose-6-phosphate, and G6P-dehydrogenase).

-

Initiation: The reaction is initiated by adding the substrate and incubating at 37°C.

-

Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile), which also serves to precipitate proteins.

-

Sample Processing: The mixture is centrifuged, and the supernatant containing the parent drug and metabolites is collected.

-

Analysis: The supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the metabolites formed, including 5-O-Desmethyl Donepezil.[3][4]

Causality: The use of a cofactor-regenerating system ensures that the CYP enzymes remain active throughout the incubation period, providing a reliable assessment of metabolic turnover. Comparing results across species (human, rat, mouse) helps identify potential differences in metabolism that could be relevant for preclinical toxicology studies.[3][4]

Figure 2. Workflow for in vitro drug metabolism studies.

Protocol: Quantification of Metabolites in Plasma via HPLC

This protocol provides a self-validating system for accurately measuring exposure levels in biological matrices.

-

Sample Collection: Collect plasma samples from subjects on stable Donepezil therapy.

-

Internal Standard: Add a known concentration of an internal standard (e.g., Disopyramide) to each plasma sample for normalization.[6]

-

Liquid-Liquid Extraction: Alkalinize the sample and extract the analytes using a solvent mixture (e.g., n-hexane/dichloromethane/ethylacetate). This step isolates the drugs from plasma proteins and other interferences.[6]

-

Evaporation & Reconstitution: Evaporate the organic solvent and reconstitute the residue in a small volume of the mobile phase.

-

HPLC Separation: Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with an appropriate column (e.g., C8 reverse-phase). The mobile phase (e.g., acetonitrile and acetic acid) separates Donepezil and its metabolites based on their physicochemical properties.[6]

-

Detection: Use tandem detectors for comprehensive analysis. A fluorimetric detector can be used for highly sensitive detection of fluorescent compounds (Donepezil, 5DD, DNox), while a photometric (UV) detector is used for non-fluorescent compounds (6DD).[6][7]

-

Quantification: Generate a standard curve with known concentrations of each analyte to quantify the concentrations in the patient samples.

Trustworthiness: The use of an internal standard and a multi-detector setup ensures accuracy and precision, allowing for reliable quantification of both low-abundance metabolites like 5DD and higher-abundance ones.[6]

Conclusions and Future Directions

The available evidence indicates that 5-O-Desmethyl Donepezil is a minor metabolite of Donepezil with low plasma concentrations and no known pharmacological activity. Its contribution to the overall toxicology profile of Donepezil is likely insignificant, with the majority of adverse effects being driven by the parent drug's potent cholinergic action.

However, the field would benefit from further research to definitively close the data gap on its safety profile. Key future directions include:

-

Chemical Synthesis and Isolation: Production of pure 5-O-Desmethyl Donepezil standard to enable direct toxicological testing.

-

In Vitro Activity Screening: A comprehensive screening of 5DD against a panel of receptors and enzymes to confirm its lack of off-target activity.

-

Cytotoxicity Assays: Testing of isolated 5DD in relevant cell lines (e.g., HepG2 liver cells, neuronal cells) to assess its potential for direct cellular toxicity.

-

Reactive Metabolite Assessment: Specific investigation into whether the 5-O-demethylation pathway could also lead to the formation of reactive intermediates, similar to what has been proposed for the 6-O-demethylation pathway.

By pursuing these targeted studies, the scientific community can build a complete and direct toxicological profile of 5-O-Desmethyl Donepezil, further enhancing the comprehensive understanding of Donepezil's safety and metabolism.

References

-

Kiriyama, A. (n.d.). Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications. Longdom Publishing. Retrieved from [Link]

-

HI-Eisai Pharmaceutical Inc. (n.d.). Pharmacokinetics. Retrieved from [Link]

-

PharmGKB. (n.d.). donepezil. ClinPGx. Retrieved from [Link]

-

Mihira, M., et al. (n.d.). Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study. European Journal of Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

-

Singh, A. & Gupta, V. (2023). Donepezil. StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Lee, H., et al. (2021). In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. Pharmaceutics. Retrieved from [Link]

-

Lee, H., et al. (2021). In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. PubMed. Retrieved from [Link]

-

Electronic Medicines Compendium. (2014). ARICEPT 10 mg film coated tablets - Summary of Product Characteristics. Retrieved from [Link]

-

Li, Y., et al. (2024). Metabolic Activation and Cytotoxicity of Donepezil Induced by CYP3A4. PubMed. Retrieved from [Link]

-

Jamp Pharma Corporation. (2022). Donepezil hydrochloride tablets Tablets 5 and 10 mg Cholinesterase Inhibitor - PRODUCT MONOGRAPH. Retrieved from [Link]

-

G. Schmetterer, K., et al. (n.d.). In vitro Toxicity of Rivastigmine and Donepezil in Cells of Epithelial Origin. Berner Augenzentrum. Retrieved from [Link]

-

Al-Hayali, L. A. J. & Al-Allaf, T. A. K. (2018). In vitro kinetic study of donepezil N-oxide metabolites. ResearchGate. Retrieved from [Link]

-

Mandrioli, R., et al. (2016). Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-O-Desmethyl Donepezil. PubChem. Retrieved from [Link]

-

Medsafe. (2010). New Zealand Datasheet. Retrieved from [Link]

-

Mandrioli, R., et al. (2015). Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease. ResearchGate. Retrieved from [Link]

-

Piner, P., et al. (2020). Evaluation of the Adverse Effects of Chronic Exposure to Donepezil (An Acetylcholinesterase Inhibitor) in Adult Zebrafish by Behavioral and Biochemical Assessments. MDPI. Retrieved from [Link]

-

Jackson, S., et al. (2010). The safety and tolerability of donepezil in patients with Alzheimer's disease. PMC - NIH. Retrieved from [Link]

-

El-Sayed, N. F., et al. (2024). Donepezil-based rational design of N-substituted quinazolinthioacetamide candidates as potential acetylcholine esterase inhibitors for the treatment of Alzheimer's disease: in vitro and in vivo studies. RSC Publishing. Retrieved from [Link]

-

Hoffman, R. S., et al. (2014). Donepezil overdose - trending levels and symptoms. Sciedu Press. Retrieved from [Link]

Sources

- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hcpcorner.hieisai.com.ph [hcpcorner.hieisai.com.ph]

- 6. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.hpra.ie [assets.hpra.ie]

- 10. assets.hpra.ie [assets.hpra.ie]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. researchgate.net [researchgate.net]

- 13. longdom.org [longdom.org]

- 14. The safety and tolerability of donepezil in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sciedupress.com [sciedupress.com]

- 16. Metabolic Activation and Cytotoxicity of Donepezil Induced by CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

5-O-Desmethyl donepezil hydrochloride CAS number and identifiers

An In-depth Technical Guide to 5-O-Desmethyl Donepezil

Introduction

5-O-Desmethyl donepezil is a primary metabolite of Donepezil, a widely prescribed acetylcholinesterase inhibitor for the palliative treatment of Alzheimer's disease.[1][2][3] As a key product of hepatic metabolism, understanding the chemical, pharmacological, and analytical characteristics of 5-O-Desmethyl donepezil is critical for comprehensive pharmacokinetic and pharmacodynamic profiling of the parent drug, Donepezil. This guide provides an in-depth overview of 5-O-Desmethyl donepezil, tailored for professionals in pharmaceutical research and development.

Chemical and Physical Properties

5-O-Desmethyl donepezil, also known as 2-[(1-benzylpiperidin-4-yl)methyl]-5-hydroxy-6-methoxy-2,3-dihydroinden-1-one, is the result of the O-demethylation of the 5-methoxy group on the indanone ring of Donepezil.[4][5] This biotransformation is a crucial step in the metabolic clearance of the parent compound. While the topic specifies the hydrochloride salt, the majority of available data pertains to the free base form. The CAS Number 120013-57-2 refers to the free base.[5][6][7][8]

Identifiers and Physicochemical Data

The fundamental identifiers and properties of 5-O-Desmethyl donepezil are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 120013-57-2 | [6][7][8] |

| Molecular Formula | C23H27NO3 | [4][7][8] |

| Molecular Weight | 365.47 g/mol | [6][7][8] |

| IUPAC Name | 2-[(1-benzylpiperidin-4-yl)methyl]-5-hydroxy-6-methoxy-2,3-dihydroinden-1-one | [4][5] |

| Synonyms | Donepezil Metabolite M2, 1-Benzyl-4-[(5-hydroxy-6-methoxy-1-oxo-indan-2-yl)methyl]piperidine | [4][8] |

| Canonical SMILES | COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O | [9] |

| InChI Key | DSMISVLYMKJMLP-UHFFFAOYSA-N | [4] |

Biological Context: The Role in Donepezil Metabolism

Donepezil is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) isoenzymes, specifically CYP2D6 and CYP3A4.[1][10][11] One of the three major metabolic pathways is O-dealkylation, which produces 5-O-Desmethyl donepezil and 6-O-desmethyl donepezil.[1][12] Following this initial Phase I metabolism, the resulting metabolites can undergo Phase II metabolism, such as glucuronidation, to form conjugates like the glucuronide of 5-O-desmethyl donepezil before excretion.[12][13]

While 6-O-desmethyl donepezil is known to be pharmacologically active, inhibiting acetylcholinesterase to a similar extent as the parent drug, the activity of 5-O-Desmethyl donepezil is not fully characterized or is considered unknown.[11][14][15] However, it has been identified as an inhibitor of the hERG (human Ether-à-go-go-Related Gene) potassium channel with an IC50 of 1.5 µM, a factor that is significant in cardiac safety profiling.[7][9][16]

Synthesis and Formulation

The synthesis of Donepezil itself is well-documented, often involving the reaction of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine followed by reduction.[17] The synthesis of its metabolites, such as 5-O-Desmethyl donepezil, is typically performed for use as analytical standards or for pharmacological testing. This often involves multi-step organic synthesis routes designed to specifically demethylate the parent compound at the 5-position or build the molecule from precursor chemicals. These reference standards are crucial for the accurate quantification of the metabolite in biological matrices.[6]

For research purposes, 5-O-Desmethyl donepezil is available as a neat solid and is typically recommended to be stored at -20°C.[6] Deuterium-labeled versions, such as 5-O-Desmethyl Donepezil-d5, are also synthesized for use as internal standards in quantitative bioanalytical assays, particularly those employing mass spectrometry.[18][19]

Analytical Characterization

Accurate quantification of 5-O-Desmethyl donepezil in biological samples like plasma is essential for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a common and robust technique for this purpose, often coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity.[14]

Example Protocol: HPLC Method for Metabolite Quantification

The following is a generalized protocol based on methodologies described in the literature for the simultaneous determination of donepezil and its metabolites.[15][20]

1. Sample Preparation (Liquid-Liquid Extraction):

- To 1 mL of plasma sample, add an internal standard (e.g., Disopyramide).

- Alkalinize the sample with a suitable base (e.g., NaOH).

- Add 5 mL of an extraction solvent mixture (e.g., n-hexane/dichloromethane/ethyl acetate).

- Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., Waters Novapak C18, 150 mm x 3.9 mm, 4 µm).[14]

- Mobile Phase: Isocratic elution with a mixture of acetonitrile and acetic acid solution (e.g., 85:15 v/v).[15]

- Flow Rate: 1.0 mL/min.

- Injection Volume: 50 µL.

- Detection: Tandem detectors can be used. A fluorimetric detector for fluorescent compounds like 5-O-Desmethyl donepezil and a photometric (UV) detector for non-fluorescent metabolites.[15] For LC-MS/MS, detection would involve monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.[14]

3. Quantification:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

- Determine the concentration of 5-O-Desmethyl donepezil in the test samples by interpolation from the calibration curve.

// Nodes

Start [label="Plasma Sample Collection", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Spike [label="Spike with\nInternal Standard", fillcolor="#FFFFFF", fontcolor="#202124"];

LLE [label="Liquid-Liquid Extraction\n(LLE)", fillcolor="#FBBC05", fontcolor="#202124"];

Evap [label="Evaporation & Reconstitution\nin Mobile Phase", fillcolor="#FFFFFF", fontcolor="#202124"];

Inject [label="HPLC Injection", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Separate [label="Chromatographic Separation\n(C18 Column)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Detect [label="Detection\n(Fluorimetric / MS/MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Quant [label="Data Analysis &\nQuantification", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

Start -> Spike;

Spike -> LLE;

LLE -> Evap;

Evap -> Inject;

Inject -> Separate;

Separate -> Detect;

Detect -> Quant;

}

Conclusion

5-O-Desmethyl donepezil is a significant metabolite in the biotransformation of Donepezil. A thorough understanding of its identifiers, properties, and metabolic fate is indispensable for researchers in drug development. The availability of robust analytical methods and certified reference standards allows for its precise quantification, which is fundamental to elucidating the complete pharmacokinetic profile of Donepezil and ensuring a comprehensive assessment of its safety and efficacy.

References

-

Donepezil. (n.d.). ClinPGx. Retrieved February 17, 2026, from [Link]

-

Mihira, M., et al. (1999). Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study. European Journal of Drug Metabolism and Pharmacokinetics, 24(3), 239-246. Available from: [Link]

-

Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications. (n.d.). Longdom Publishing. Retrieved February 17, 2026, from [Link]

-

Pharmacokinetics. (n.d.). HI-Eisai Pharmaceutical Inc. Retrieved February 17, 2026, from [Link]

-

Donepezil | C24H29NO3 | CID 3152. (n.d.). PubChem - NIH. Retrieved February 17, 2026, from [Link]

-

5-O-Desmethyl Donepezil | C23H27NO3 | CID 11503234. (n.d.). PubChem - NIH. Retrieved February 17, 2026, from [Link]

-

Donepezil 5-O-Desmethyl Impurity | CAS 120013-57-2. (n.d.). Veeprho Pharmaceuticals. Retrieved February 17, 2026, from [Link]

-

5-O-Desmethyl Donepezil-d5 | CAS No: 1189929-21-2. (n.d.). Pharmaffiliates. Retrieved February 17, 2026, from [Link]

-

de Moraes, M. C., et al. (2012). Chiral HPLC analysis of donepezil, 5-O-desmethyl donepezil and 6-O-desmethyl donepezil in culture medium: application to fungal biotransformation studies. Chirality, 24(9), 745-751. Available from: [Link]

-

Suneetha, A., & Raja, R. T. (2011). Quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma by a selective and sensitive liquid chromatography-tandem mass spectrometric method. Journal of Chromatography B, 879(24), 2429-2436. Available from: [Link]

-

The Pharmacology and Mechanism of Donepezil Action. (2024, May 29). Free Essay Example for Students. Retrieved February 17, 2026, from [Link]

-

Groppa, F., et al. (2016). Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease. Therapeutic Drug Monitoring, 38(1), 108-113. Available from: [Link]

-

Donepezil Synthesis. (2013, August 2). New Drug Approvals. Retrieved February 17, 2026, from [Link]

-

RP-HPLC analytical method development and optimization for quantification of donepezil hydrochloride in orally disintegrating tablet. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Analytical Method Development and Validation for the Analysis of Donepezil Hydrochloride and Its Related Substances Using Ultra-Performance Liquid Chromatography. (2017, May 25). Impactfactor. Retrieved February 17, 2026, from [Link]

- CN102367236A - Synthesizing technology of donepezil hydrochloride. (n.d.). Google Patents.

-

Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Oriental Journal of Chemistry, 33(3). Available from: [Link]

-

Method Development and Validation of Donepezil Hydrochloride. (2019, June 5). International Journal of Pharmaceutical and Clinical Research. Retrieved February 17, 2026, from [Link]

-

A New Commercially Viable Synthetic Route for Donepezil Hydrochloride: Anti-Alzheimer's Drug. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

Sources

- 1. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-O-Desmethyl Donepezil | 120013-57-2 [chemicalbook.com]

- 3. aithor.com [aithor.com]

- 4. 5-O-Desmethyl Donepezil | C23H27NO3 | CID 11503234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. klivon.com [klivon.com]

- 7. 5-O-Desmethyl donepezil - MedChem Express [bioscience.co.uk]

- 8. vivanls.com [vivanls.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ClinPGx [clinpgx.org]

- 11. hcpcorner.hieisai.com.ph [hcpcorner.hieisai.com.ph]

- 12. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assets.hpra.ie [assets.hpra.ie]

- 14. researchgate.net [researchgate.net]

- 15. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 5-O-Desmethyl donepezil | Appalachia Community Cancer Network ACCN [accnweb.com]

- 17. newdrugapprovals.org [newdrugapprovals.org]

- 18. pharmaffiliates.com [pharmaffiliates.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Chiral HPLC analysis of donepezil, 5-O-desmethyl donepezil and 6-O-desmethyl donepezil in culture medium: application to fungal biotransformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Active Metabolites of Donepezil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil, a reversible inhibitor of acetylcholinesterase (AChE), stands as a cornerstone in the symptomatic management of Alzheimer's disease.[1] Its therapeutic efficacy lies in its ability to enhance cholinergic neurotransmission by reducing the degradation of acetylcholine in the brain.[1] However, the journey of donepezil within the body is a complex process of biotransformation, leading to the formation of numerous metabolites, some of which retain significant pharmacological activity. A thorough understanding of these active metabolites is paramount for a complete comprehension of donepezil's in vivo mechanism of action, its pharmacokinetic profile, and its overall therapeutic and potential toxicological effects.

This technical guide provides an in-depth exploration of the active metabolites of donepezil, designed to equip researchers, scientists, and drug development professionals with the critical knowledge to inform their work. We will delve into the intricate metabolic pathways, the key enzymatic players, the pharmacological profiles of the active metabolites, and the bioanalytical methodologies required for their accurate quantification.

The Metabolic Fate of Donepezil: A Multi-Pathway Transformation

Donepezil undergoes extensive hepatic metabolism, primarily orchestrated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 and CYP3A4 playing the most prominent roles.[2] The biotransformation of donepezil proceeds through several key pathways:

-

O-demethylation: The removal of a methyl group from the methoxy moieties on the indanone ring.

-

N-debenzylation: The cleavage of the benzyl group from the piperidine ring.

-

Hydroxylation: The addition of a hydroxyl group to the molecule.

-

N-oxidation: The oxidation of the nitrogen atom in the piperidine ring.

These initial Phase I reactions are often followed by Phase II conjugation, primarily glucuronidation, which facilitates the excretion of the metabolites.[3] In vitro studies utilizing human liver microsomes (HLMs) have been instrumental in elucidating these pathways. HLMs are a valuable tool as they contain a rich complement of drug-metabolizing enzymes, particularly CYP450s, allowing for the replication of hepatic metabolism in a controlled laboratory setting. This enables the identification of metabolites and the characterization of the enzymes responsible for their formation.[4][5]

The intricate network of metabolic transformations is visualized in the following diagram:

Caption: Metabolic pathways of Donepezil.

The Pharmacologically Active Metabolites: A Closer Look

While numerous metabolites of donepezil have been identified, two have garnered significant attention due to their retained pharmacological activity as acetylcholinesterase inhibitors: 6-O-desmethyl donepezil and donepezil-N-oxide .

Chemical Structures

The chemical structures of donepezil and its primary active metabolites are presented below:

| Compound | Chemical Structure |

| Donepezil |  is a key parameter used to quantify this potency.

| Compound | Acetylcholinesterase (AChE) IC50 | Reference |

| Donepezil | 6.7 nM | [6][7] |

| 6-O-desmethyl donepezil | 0.41 µM (410 nM) | [8] |

| Donepezil-N-oxide | Inhibits human erythrocyte AChE | [9] |

It is noteworthy that while 6-O-desmethyl donepezil is an active metabolite, its potency is considerably lower than that of the parent compound.[8] Information on the specific IC50 value for donepezil-N-oxide is less consistently reported in the literature, though its inhibitory activity has been confirmed.

A Comprehensive List of Identified Donepezil Metabolites

In addition to the primary active metabolites, a multitude of other biotransformation products of donepezil have been identified in in vitro and in vivo studies. A comprehensive understanding of this metabolic profile is crucial for a complete safety and efficacy assessment. The major identified metabolites include:

-

M1 and M2: Formed via O-dealkylation and hydroxylation.[2][3]

-

N-desbenzyldonepezil

-

Hydroxydonepezil isomers

-

Dihydroxydonepezil

Studies utilizing non-targeted metabolomics with liquid chromatography-mass spectrometry (LC-MS/MS) have identified as many as 21 different metabolites in vitro.[4][10]

Experimental Protocol: Quantification of Donepezil and its Metabolites in Human Plasma by LC-MS/MS

The accurate quantification of donepezil and its metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity. The following is a detailed, step-by-step protocol for the simultaneous determination of donepezil, 6-O-desmethyl donepezil, 5-O-desmethyl donepezil, and donepezil-N-oxide in human plasma.

Materials and Reagents

-

Donepezil hydrochloride (analytical standard)

-

6-O-desmethyl donepezil (analytical standard)

-

5-O-desmethyl donepezil (analytical standard)

-

Donepezil-N-oxide (analytical standard)

-

Donepezil-d7 (internal standard, IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

n-Hexane (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Deionized water

-

Drug-free human plasma (with K2EDTA as anticoagulant)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of donepezil, its metabolites, and the internal standard (IS) by dissolving the accurately weighed compounds in methanol.

-

Working Solutions: Prepare a series of working solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of human plasma into a 1.5 mL polypropylene microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (e.g., 10 µg/mL Donepezil-d7 in 50% methanol).

-

Vortex briefly to mix.

-

Add 1 mL of the extraction solvent (a mixture of hexane and ethyl acetate, e.g., 70:30 v/v).

-

Vortex for 3-5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 150-250 µL of the mobile phase.

-

Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-